Physicochemical Profile: LogP and PSA vs. 2-Methyl Analog
The presence of the formyl group in 2-Formylpyrimidine-4-carbonitrile significantly alters its computed lipophilicity (XLogP3-AA) and polar surface area (PSA) compared to the 2-methyl analog, which may influence its permeability and solubility profile. The target compound exhibits an XLogP3-AA value of 0.1 and a topological polar surface area (TPSA) of 66.6 Ų [1]. In contrast, the 2-methyl analog (2-methylpyrimidine-4-carbonitrile) is less polar and is predicted to be more lipophilic, though its computed XLogP3-AA is not directly comparable due to different calculation methods; however, the structural difference suggests a shift in physicochemical space .
| Evidence Dimension | Physicochemical properties (XLogP3-AA, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.1; TPSA: 66.6 Ų |
| Comparator Or Baseline | 2-Methylpyrimidine-4-carbonitrile (class inference for lipophilicity) |
| Quantified Difference | XLogP3-AA 0.1 for target; comparator expected to have higher XLogP |
| Conditions | Computed values from PubChem 2024.11.20 release |
Why This Matters
Physicochemical descriptors guide formulation, purification, and biological assay design; a 0.1 XLogP3-AA indicates balanced hydrophilicity, which is desirable for aqueous solubility in biological media.
- [1] PubChem. (2024). 2-Formylpyrimidine-4-carbonitrile (PubChem CID 10011933). National Center for Biotechnology Information. View Source
